(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This specific compound features a furan ring and a methoxy-substituted phenyl group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carbaldehyde and 3-methoxyaniline.
Formation of the Enamine: The furan-2-carbaldehyde is reacted with 3-methoxyaniline in the presence of a base, such as sodium hydride, to form the corresponding enamine.
Amidation: The enamine is then subjected to an amidation reaction with a suitable acyl chloride, such as propionyl chloride, under basic conditions to yield the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbon-carbon double bond can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It may be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide involves its interaction with various molecular targets. The furan ring and the methoxy-substituted phenyl group allow the compound to interact with enzymes and receptors through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-N-phenylprop-2-enamide: Lacks the methoxy group on the phenyl ring.
(2E)-3-(thiophen-2-yl)-N-(3-methoxyphenyl)prop-2-enamide: Contains a thiophene ring instead of a furan ring.
(2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide: Has the methoxy group at the para position on the phenyl ring.
Uniqueness
(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide is unique due to the specific positioning of the methoxy group on the phenyl ring and the presence of the furan ring. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-5-2-4-11(10-13)15-14(16)8-7-12-6-3-9-18-12/h2-10H,1H3,(H,15,16)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZDGFGQUNISGF-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816215 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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